molecular formula C4H5N3S2 B7748783 6-methyl-1,2,4-triazine-3,5-dithiol

6-methyl-1,2,4-triazine-3,5-dithiol

Cat. No.: B7748783
M. Wt: 159.2 g/mol
InChI Key: SMAXQSJQYFKAJD-UHFFFAOYSA-N
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Description

6-Methyl-1,2,4-triazine-3,5-dithiol is a heterocyclic compound with the molecular formula C4H5N3S2 and a molecular weight of 159.23 g/mol It is characterized by a triazine ring substituted with a methyl group at the 6-position and two thiol groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1,2,4-triazine-3,5-dithiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,4-triazine-3,5-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the nucleophilic attack .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazine ring .

Scientific Research Applications

6-Methyl-1,2,4-triazine-3,5-dithiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-1,2,4-triazine-3,5-dithiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and processes. The compound’s triazine ring also contributes to its reactivity and ability to form stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,4-triazine-3,5-dithiol is unique due to the presence of both a methyl group and two thiol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-methyl-1,2,4-triazine-3,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAXQSJQYFKAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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